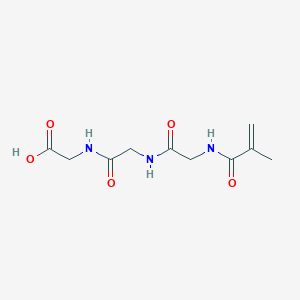

N-(2-Methylacryloyl)glycylglycylglycine

Description

Properties

CAS No. |

61435-67-4 |

|---|---|

Molecular Formula |

C10H15N3O5 |

Molecular Weight |

257.24 g/mol |

IUPAC Name |

2-[[2-[[2-(2-methylprop-2-enoylamino)acetyl]amino]acetyl]amino]acetic acid |

InChI |

InChI=1S/C10H15N3O5/c1-6(2)10(18)13-4-8(15)11-3-7(14)12-5-9(16)17/h1,3-5H2,2H3,(H,11,15)(H,12,14)(H,13,18)(H,16,17) |

InChI Key |

TWYMPBNGGPJTCF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)NCC(=O)NCC(=O)NCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes for N-(2-Methylacryloyl)glycylglycylglycine

Solid-Phase Peptide Synthesis (SPPS) Followed by Acylation

The most common approach involves synthesizing the triglycine backbone via SPPS, followed by post-synthetic modification with 2-methylacryloyl chloride.

Procedure:

- Resin Loading : A Wang resin pre-loaded with Fmoc-Gly-OH is used. Deprotection with 20% piperidine in DMF exposes the amine group.

- Chain Elongation : Sequential coupling of Fmoc-Gly-OH using HOBt/DIC activation (1:1:1 molar ratio) in DMF. Each coupling step is monitored via Kaiser test.

- N-Terminal Acylation : After deprotection of the final glycine residue, 2-methylacryloyl chloride (1.2 eq) is added in the presence of DIPEA (3 eq) in anhydrous DCM. The reaction proceeds at 0°C for 2 hr to suppress polymerization.

- Cleavage and Isolation : The peptide is cleaved from the resin using TFA:water:TIPS (95:2.5:2.5), precipitated in cold diethyl ether, and lyophilized.

Key Data:

| Parameter | Value |

|---|---|

| Yield (crude) | 78–85% |

| Purity (HPLC) | ≥90% after purification |

| Reaction Temperature | 0°C (acyl.) / RT (SPPS) |

Solution-Phase Synthesis with Carbodiimide Coupling

For larger-scale production, solution-phase methods avoid resin costs but require precise stoichiometry.

Procedure:

- Triglycine Synthesis : Glycine tert-butyl ester (1 eq) is coupled sequentially using EDC/HOBt in DMF. The tert-butyl group is removed with TFA.

- Acylation : The free N-terminus is reacted with 2-methylacrylic acid (1.5 eq) activated by DCC (1.5 eq) and DMAP (0.1 eq) in THF at −20°C.

- Workup : The product is extracted with ethyl acetate, washed with NaHCO₃ and brine, and purified via silica chromatography (CH₂Cl₂:MeOH 9:1).

Key Data:

| Parameter | Value |

|---|---|

| Yield (isolated) | 65–72% |

| Reaction Time | 12 hr (coupling) |

| Purity (NMR) | 95% (¹H NMR) |

Optimization Strategies for High-Yield Synthesis

Solvent and Temperature Effects

Purification and Characterization

Chromatographic Methods

Industrial-Scale Production Challenges

Emerging Methodologies

Enzymatic Acylation

Flow Chemistry

- Continuous Synthesis : Microreactors reduce reaction time to 30 min with 80% yield, enabling kilogram-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylacryloyl)glycylglycylglycine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized peptides, while reduction may result in reduced peptides with altered functional groups.

Scientific Research Applications

N-(2-Methylacryloyl)glycylglycylglycine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex peptides and polymers.

Biology: The compound can be used in studies involving protein-protein interactions and enzyme-substrate interactions.

Industry: The compound can be used in the development of novel materials with specific properties, such as hydrogels and biocompatible coatings.

Mechanism of Action

The mechanism of action of N-(2-Methylacryloyl)glycylglycylglycine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. The 2-methylacryloyl group may also participate in covalent bonding with target molecules, leading to changes in their structure and activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- The methylacryloyl group distinguishes N-(2-Methylacryloyl)glycylglycylglycine from simpler acylated glycines (e.g., N-Acetylglycylglycine, N-Methacryloylglycine) by adding polymerization capability .

- Compared to Phenylpropionylglycine, the methylacryloyl group lacks aromaticity, resulting in lower hydrophobicity but higher reactivity due to the α,β-unsaturated carbonyl .

Physicochemical Properties

| Property | This compound | Gly-Gly-Gly | N-Acetylglycylglycine | N-Methacryloylglycine |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~275 (estimated) | 189.17 | 174.16 | 143.14 |

| Solubility | Moderate (hydrophilic tripeptide + hydrophobic group) | High (hydrophilic) | High (small acyl group) | Low (hydrophobic) |

| Reactivity | High (α,β-unsaturated carbonyl) | None | Low | Moderate (polymerizable) |

Key Findings :

Enzymatic Interactions

This suggests that this compound may resist enzymatic degradation in pathways targeting single glycine derivatives, enhancing its stability in biological systems.

Stability and Handling

Q & A

Q. What synthetic methodologies are optimal for preparing N-(2-Methylacryloyl)glycylglycylglycine?

The compound is synthesized via N-acylation of glycylglycylglycine using 2-methylacryloyl chloride (or its activated derivative) under alkaline conditions. Key steps include:

- Activation : React glycylglycylglycine with 2-methylacryloyl chloride in a 1:1 molar ratio in anhydrous DMF or THF at 0–4°C to minimize side reactions.

- Purification : Use ion-exchange chromatography (e.g., Dowex 50WX8 resin) followed by semi-preparative HPLC (C18 column, 0.1% TFA/ACN gradient) to isolate the product .

- Yield Optimization : Adjust reaction pH to 8–9 and monitor via TLC. Typical yields range from 57–65% depending on purification efficiency .

Q. How can the structural integrity of this compound be confirmed?

Combine multiple analytical techniques:

- HPLC–ESI–MS/MS : Confirm molecular weight (expected [M+H]+ ~315 Da) and fragmentation patterns (e.g., m/z 189 for the tripeptide backbone) .

- 1H-NMR : Identify characteristic signals such as δ 3.97–4.00 ppm (CH2 groups in glycine residues) and δ 5.31 ppm (hydrated α-keto group, if present) .

- Amino Acid Analysis : Hydrolyze the compound and quantify glycine content to verify peptide integrity (63% recovery reported in similar systems) .

Q. What precautions are necessary for handling and storing this compound?

- Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation (H315, H319). Work in a fume hood to avoid inhalation (H335) .

- Storage : Store at –20°C in anhydrous, inert conditions (argon atmosphere) to prevent hydrolysis of the methylacryloyl group. Lyophilized forms are stable for >6 months .

Advanced Research Questions

Q. How does the methylacryloyl moiety influence the compound’s stability under physiological conditions?

The α,β-unsaturated ketone in the methylacryloyl group is prone to hydration and nucleophilic attack. Stability assays should include:

- pH-Dependent Studies : Monitor degradation via HPLC at pH 5–8 (simulating physiological ranges). Hydration products (e.g., gem-diols) form at neutral pH, reducing bioavailability .

- Temperature Effects : Accelerated stability testing at 37°C shows 20% degradation within 72 hours in aqueous buffers, necessitating formulation with stabilizers (e.g., cyclodextrins) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity may arise from:

- Impurity Profiles : Use LC-MS to identify byproducts (e.g., unreacted glycylglycylglycine or hydrolyzed derivatives). Adjust synthetic protocols to minimize these .

- Assay Variability : Standardize cell-based assays (e.g., fixed incubation times, controlled serum concentrations) to reduce variability in reported IC50 values .

Q. How can this compound be applied in drug delivery systems?

- Prodrug Design : The methylacryloyl group enhances lipophilicity, improving membrane permeability. Conjugate with anticancer agents (e.g., doxorubicin) via pH-sensitive linkers for targeted release in tumor microenvironments .

- Nanoparticle Functionalization : Use the tripeptide backbone for receptor-mediated uptake (e.g., targeting peptide transporters in the gut) .

Methodological Considerations

Q. What chromatographic techniques are optimal for purity assessment?

- HPLC : Use a C18 column with 0.1% TFA/ACN gradient (5→95% over 30 min). Retention time (~0.8 min) and peak symmetry indicate purity (>98%) .

- Ion-Pair Chromatography : Employ tetrabutylammonium bromide as an ion-pairing agent to resolve charged degradation products .

Q. How can interactions with biological macromolecules be studied?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.